molecular formula C10H13BrClNO B13277294 1-{[(3-Bromo-4-chlorophenyl)methyl]amino}propan-2-ol

1-{[(3-Bromo-4-chlorophenyl)methyl]amino}propan-2-ol

Cat. No.: B13277294
M. Wt: 278.57 g/mol
InChI Key: XINJLUYOBKGCCY-UHFFFAOYSA-N
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Description

1-{[(3-Bromo-4-chlorophenyl)methyl]amino}propan-2-ol is an organic compound that features a bromine and chlorine substituted phenyl group attached to an amino alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(3-Bromo-4-chlorophenyl)methyl]amino}propan-2-ol typically involves the reaction of 3-bromo-4-chlorobenzylamine with an epoxide, such as propylene oxide, under basic conditions. The reaction proceeds through the nucleophilic attack of the amine on the epoxide, resulting in the formation of the amino alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-{[(3-Bromo-4-chlorophenyl)methyl]amino}propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

1-{[(3-Bromo-4-chlorophenyl)methyl]amino}propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[(3-Bromo-4-chlorophenyl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-2-ol
  • 1-{[(3-Bromo-4-methylphenyl)methyl]amino}propan-2-ol
  • 1-{[(3-Bromo-4-nitrophenyl)methyl]amino}propan-2-ol

Uniqueness

1-{[(3-Bromo-4-chlorophenyl)methyl]amino}propan-2-ol is unique due to the presence of both bromine and chlorine substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H13BrClNO

Molecular Weight

278.57 g/mol

IUPAC Name

1-[(3-bromo-4-chlorophenyl)methylamino]propan-2-ol

InChI

InChI=1S/C10H13BrClNO/c1-7(14)5-13-6-8-2-3-10(12)9(11)4-8/h2-4,7,13-14H,5-6H2,1H3

InChI Key

XINJLUYOBKGCCY-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC1=CC(=C(C=C1)Cl)Br)O

Origin of Product

United States

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